
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a bromomethyl group attached to the phenanthrene ring and two dibutylamine groups. Phenanthrene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine typically involves the bromomethylation of a phenanthrene derivative followed by the introduction of dibutylamine groups. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenanthrene is then subjected to a nucleophilic substitution reaction with dibutylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenanthrene oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted phenanthrene derivatives, while oxidation can produce phenanthrene oxides.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
Wirkmechanismus
The mechanism of action of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The dibutylamine groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(Chloromethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Hydroxymethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Methoxymethyl)-N,N-dibutylphenanthren-2-amine
Uniqueness
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro-, hydroxy-, and methoxy-substituted counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the dibutylamine groups enhance the compound’s solubility and potential biological activity.
Eigenschaften
CAS-Nummer |
591253-53-1 |
|---|---|
Molekularformel |
C23H28BrN |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
8-(bromomethyl)-N,N-dibutylphenanthren-2-amine |
InChI |
InChI=1S/C23H28BrN/c1-3-5-14-25(15-6-4-2)20-11-13-21-18(16-20)10-12-22-19(17-24)8-7-9-23(21)22/h7-13,16H,3-6,14-15,17H2,1-2H3 |
InChI-Schlüssel |
RVQZRINUQNABGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


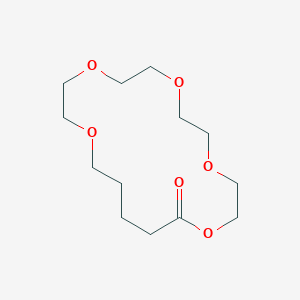
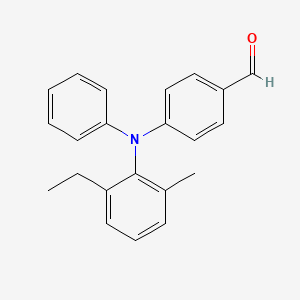
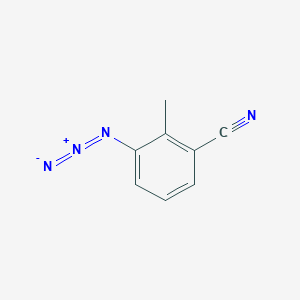
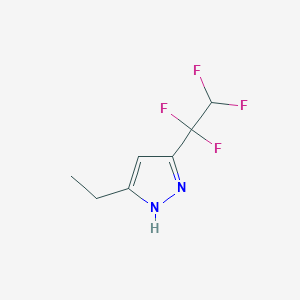

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
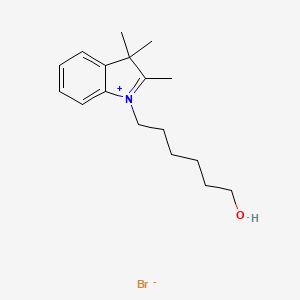
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
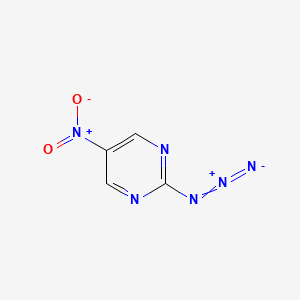
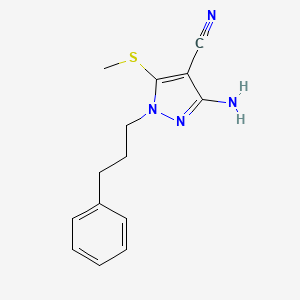
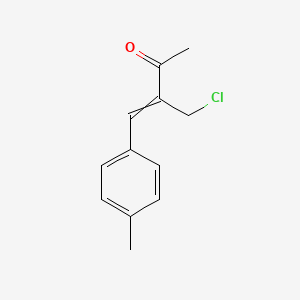
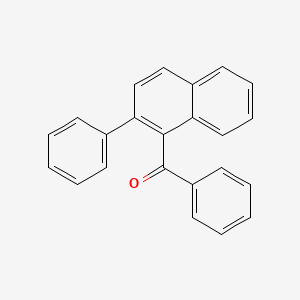
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
